Carprofen-d3

Description

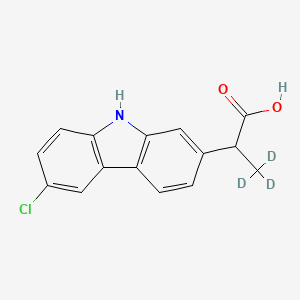

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXBGTOOZJQSKH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661858 | |

| Record name | 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-42-5 | |

| Record name | 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Carprofen-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Carprofen-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. This isotopically labeled compound serves as an invaluable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis by mass spectrometry.

Introduction

Carprofen is a member of the propionic acid class of NSAIDs, known for its analgesic and anti-inflammatory properties.[1] It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.[2] The introduction of deuterium at the α-methyl position of the propionic acid side chain (this compound) provides a stable isotope-labeled version of the molecule. This labeling results in a mass shift of +3 atomic mass units, allowing for its clear differentiation from the unlabeled drug in mass spectrometric analyses.[3] this compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Carprofen in biological matrices such as plasma, milk, and muscle tissue.[4]

Synthesis of this compound

The synthesis of this compound can be adapted from established synthetic routes for Carprofen, with the key modification being the introduction of a deuterated methyl group. A plausible and efficient synthetic approach involves the deuteromethylation of a suitable carboxylic acid precursor.

Proposed Synthetic Pathway

A robust method for the synthesis of this compound involves the α-deuteromethylation of the 2-(6-chloro-9H-carbazol-2-yl)acetic acid ester, followed by hydrolysis. This pathway is advantageous as it introduces the deuterium label at a late stage of the synthesis.

References

- 1. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis [mdpi.com]

- 2. Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain [pfocr.wikipathways.org]

- 3. researchgate.net [researchgate.net]

- 4. 卡洛芬-d3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Physical and chemical properties of Carprofen-d3 analytical standard.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of the Carprofen-d3 analytical standard. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. This guide includes key data presented in a clear, tabular format, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Core Physical and Chemical Properties

This compound is the deuterated analog of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). The introduction of deuterium isotopes provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

| Property | Value | Reference |

| Chemical Name | 6-Chloro-α-(methyl-d3)-9H-carbazole-2-acetic acid | [1] |

| Synonyms | (±)-Carprofen-d3, 6-Chloro-α-methyl-d3-9H-carbazole-2-acetic acid | [1] |

| Molecular Formula | C₁₅D₃H₉ClNO₂ | [1] |

| Molecular Weight | 276.73 g/mol | [1] |

| CAS Number | 1173019-42-5 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 197-198°C (for Carprofen) | [2] |

| Solubility | Soluble in ethanol. Insoluble in water. | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of analytical standards. Below are the expected spectral characteristics for Carprofen, which are anticipated to be nearly identical for this compound, with the exception of mass spectrometry data where a mass shift is observed.

| Spectroscopic Data | Description |

| ¹H NMR | Predicted spectra are available and show characteristic peaks for the aromatic and aliphatic protons of the carbazole and propionic acid moieties. |

| ¹³C NMR | Predicted spectra indicate the presence of all 15 carbon atoms in the Carprofen structure. |

| Infrared (IR) | The IR spectrum of Carprofen shows characteristic absorption bands for C=O stretching of the carboxylic acid and ketone groups, an O-H band, and C=C stretching of the aromatic ring. |

| Mass Spectrometry (MS) | The mass spectrum of this compound will show a molecular ion peak at m/z 276.73, which is 3 units higher than that of non-deuterated Carprofen due to the presence of three deuterium atoms. |

Mechanism of Action: COX Inhibition

Carprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] It shows a preferential inhibition of COX-2 over COX-1.[2] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3] The selective inhibition of COX-2 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme, which plays a role in protecting the gastric mucosa.

Experimental Protocols

This compound is primarily used as an internal standard in chromatographic methods for the quantification of Carprofen in biological matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is widely used for the sensitive and selective quantification of Carprofen in samples such as plasma, milk, and tissue.[4]

Sample Preparation:

-

To 1 mL of the biological matrix (e.g., plasma), add a known amount of this compound solution in methanol as the internal standard.

-

Perform a protein precipitation step by adding acetonitrile, followed by vortexing and centrifugation.

-

The supernatant is then evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC-MS/MS system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is typically used.[5][6]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[6]

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[5][6]

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Carprofen and this compound are monitored for quantification. For Carprofen, a potential transition could be m/z 272.1 → 228.1, while for this compound, it would be m/z 275.1 → 231.1.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of Carprofen, often requiring derivatization to increase volatility.

Sample Preparation and Derivatization:

-

A biological sample is spiked with this compound as the internal standard.

-

An extraction, such as liquid-liquid extraction with an organic solvent, is performed.

-

The extracted analyte is then derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form a more volatile trimethylsilyl (TMS) derivative.[7]

GC-MS Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable.[7]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at a lower temperature and ramping up to a higher temperature.

-

Injection Mode: Splitless injection is often used for trace analysis.

Mass Spectrometric Detection:

-

Ionization Mode: Electron ionization (EI) is typically used.

-

Selected Ion Monitoring (SIM): Specific ions for the derivatized Carprofen and this compound are monitored for quantification.

Conclusion

The this compound analytical standard is an indispensable tool for the accurate and reliable quantification of Carprofen in various biological matrices. Its well-defined physical and chemical properties, coupled with its use in robust analytical methods like HPLC-MS/MS and GC-MS, make it a critical component in pharmacokinetic, toxicological, and drug metabolism studies. This guide provides essential technical information to support the effective use of this compound in a research and development setting.

References

- 1. This compound VETRANAL , analytical standard 1173019-42-5 [sigmaaldrich.com]

- 2. Carprofen - LKT Labs [lktlabs.com]

- 3. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Understanding the Mass Shift of Carprofen-d3 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift of Carprofen-d3, a deuterated internal standard used in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Carprofen by mass spectrometry. This document details the principles behind the use of deuterated standards, experimental protocols for analysis, and the specific mass transitions observed for both Carprofen and its deuterated analog.

The Principle of Deuterated Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly in complex biological matrices, internal standards are crucial for achieving accurate and precise results. Deuterated stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[1][2][3]

The core principle lies in the co-elution of the analyte and its deuterated counterpart during chromatography and their similar ionization behavior in the mass spectrometer's ion source.[1] By adding a known amount of the deuterated standard to a sample at the beginning of the preparation workflow, it experiences the same analytical variations as the target analyte, including extraction losses, matrix effects (ion suppression or enhancement), and instrumental drift.[2][4] The ratio of the analyte's signal to the internal standard's signal remains constant, even with fluctuations in absolute signal intensities. This normalization significantly improves the accuracy and precision of quantification.[2]

This compound is the deuterated analog of Carprofen, where three hydrogen atoms have been replaced by deuterium atoms. This results in a mass increase of 3 Daltons (Da), providing a distinct mass-to-charge ratio (m/z) that allows the mass spectrometer to differentiate it from the unlabeled Carprofen.

Quantitative Data: Mass Transitions of Carprofen and this compound

The analysis of Carprofen and this compound is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique involves the selection of a specific precursor ion in the first quadrupole, fragmentation of the precursor ion in the collision cell (second quadrupole), and detection of a specific product ion in the third quadrupole. This highly selective and sensitive method ensures accurate quantification even in complex matrices.

The table below summarizes the key quantitative data for the mass spectrometric analysis of Carprofen and this compound. The data is presented for analysis in negative electrospray ionization (ESI) mode.[5]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| Carprofen | 271.8 | 228.0 | Quantitation |

| Carprofen | 271.8 | 225.9 | Confirmation |

| This compound | 275.0 | 231.2 | Internal Standard |

Experimental Protocols

The following sections outline a typical experimental workflow for the analysis of Carprofen in biological matrices using this compound as an internal standard.

Sample Preparation (Plasma)

A common method for extracting Carprofen from plasma is protein precipitation.[5]

-

To 200 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 25 µL of the this compound internal standard solution (e.g., 10 µg/mL).

-

Add 475 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C.

-

Collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The chromatographic separation is crucial for separating Carprofen from other matrix components.

-

LC System: A UPLC Acquity system or equivalent.[5]

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[5]

-

Column Temperature: 40°C.[5]

-

Mobile Phase A: 10 mM Ammonium formate in water, pH 5.0.[5]

-

Mobile Phase B: Methanol:Acetonitrile:Formic Acid (80:20:0.1, v/v/v).[5]

-

Flow Rate: 0.35 mL/min.[5]

-

Injection Volume: 5 µL.

-

Gradient Elution: [5]

-

0-0.1 min: 98% A

-

0.1-1 min: Linear gradient from 98% A to 2% A

-

1-2 min: Hold at 2% A

-

2.1-4 min: Return to initial conditions (98% A)

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 3000).[5]

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

-

Ion Spray Voltage: -4500 V.[5]

-

Source Temperature: 450°C.[5]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in the table above.

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

References

Deuterium-Labeled Carprofen: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterium-labeled Carprofen in metabolic studies. Carprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety. The use of stable isotope-labeled compounds, particularly deuterium-labeled Carprofen, offers a powerful tool for elucidating its metabolic pathways and pharmacokinetic profile.[1][2] This guide provides a comprehensive overview of the synthesis, experimental protocols, and metabolic pathways of deuterium-labeled Carprofen, supported by quantitative data and visual diagrams.

Introduction to Deuterium Labeling in Drug Metabolism

Stable isotope labeling is a fundamental technique in drug metabolism research.[1] Deuterium (²H), a stable isotope of hydrogen, can be strategically incorporated into a drug molecule, creating a "heavy" version of the compound. This isotopic labeling does not significantly alter the physicochemical properties of the drug but provides a distinct mass signature that can be readily detected by mass spectrometry.[2] This allows researchers to differentiate the administered drug and its metabolites from endogenous compounds, providing a clear and unambiguous way to trace the metabolic fate of the drug in vivo and in vitro. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can sometimes lead to altered metabolic rates, providing further insights into metabolic pathways.[2][3]

Synthesis of Deuterium-Labeled Carprofen

One plausible synthetic approach, based on established methods for synthesizing Carprofen and other deuterated compounds, could involve the following key steps[4][5]:

-

Synthesis of a suitable Carprofen precursor: A late-stage intermediate in a known Carprofen synthesis pathway would be the ideal starting material.

-

Introduction of Deuterium: Deuterium can be introduced via several methods, such as:

-

Reductive amination with a deuterated reducing agent: If the synthesis involves the formation of an amine, a deuterated borohydride reagent (e.g., sodium borodeuteride) can be used.

-

Alkylation with a deuterated alkyl halide: If a methyl or ethyl group is added, a deuterated version of the corresponding alkyl halide can be employed.

-

H/D exchange reactions: Under specific catalytic conditions (e.g., using a palladium catalyst and a deuterium source like D₂O), hydrogen atoms at certain positions on the molecule can be exchanged for deuterium atoms.[6]

-

It is crucial to control the position and number of deuterium atoms incorporated to ensure the label is stable and does not interfere with the metabolic processes being studied. The final deuterated Carprofen product would then be purified and its isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.

Metabolic Pathways of Carprofen

Carprofen undergoes extensive metabolism in various species, primarily through two main pathways: glucuronidation and oxidation (hydroxylation).[7] The specific metabolites and their relative abundance can vary between species.

1. Glucuronidation:

This is a major metabolic pathway for Carprofen in many species, including humans, dogs, and rats.[7] The carboxylic acid group of Carprofen is conjugated with glucuronic acid to form an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have identified UGT2B7 as a key enzyme involved in the glucuronidation of Carprofen.[8]

2. Hydroxylation:

The carbazole ring of Carprofen can be hydroxylated at various positions. This is a Phase I metabolic reaction typically catalyzed by cytochrome P450 (CYP) enzymes.[9] The resulting hydroxy metabolites can then be further conjugated, for example, with glucuronic acid, before excretion.

Below is a diagram illustrating the primary metabolic pathways of Carprofen.

Experimental Protocols for Metabolic Studies

The use of deuterium-labeled Carprofen as an internal standard is a common practice in quantitative bioanalytical methods. Below are detailed methodologies for typical in vitro and in vivo metabolic studies.

In Vitro Metabolism using Liver Microsomes

This experiment aims to investigate the metabolism of Carprofen in a controlled environment using liver microsomes, which are rich in drug-metabolizing enzymes.

1. Materials:

-

Deuterium-labeled Carprofen (for use as an internal standard)

-

Unlabeled Carprofen

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction and protein precipitation)

-

LC-MS/MS system

2. Experimental Workflow:

3. Detailed Procedure:

-

Prepare a stock solution of unlabeled Carprofen in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the Carprofen stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing a known concentration of deuterium-labeled Carprofen as an internal standard.

-

Vortex the mixture and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system for analysis.

In Vivo Pharmacokinetic Study

This study aims to determine the pharmacokinetic profile of Carprofen in a living organism.

1. Materials:

-

Deuterium-labeled Carprofen (for use as an internal standard)

-

Unlabeled Carprofen formulation for administration (e.g., oral or intravenous)

-

Test subjects (e.g., rats or dogs)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

Sample processing reagents (e.g., acetonitrile)

-

LC-MS/MS system

2. Experimental Workflow:

3. Detailed Procedure:

-

Administer a known dose of unlabeled Carprofen to the test subjects.

-

Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

Centrifuge the blood samples to separate the plasma.

-

To a known volume of plasma, add a known amount of deuterium-labeled Carprofen as an internal standard and a protein precipitating agent like acetonitrile.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant for LC-MS/MS analysis.

-

Quantify the concentration of Carprofen in each plasma sample using a calibration curve.

-

Use the concentration-time data to calculate pharmacokinetic parameters.

Quantitative Data and Pharmacokinetic Parameters

While specific comparative pharmacokinetic data for deuterium-labeled versus non-deuterated Carprofen is not publicly available, the following tables present typical pharmacokinetic parameters for unlabeled Carprofen in various species. A study using deuterium-labeled Carprofen would aim to generate a similar dataset for the labeled compound to assess any potential kinetic isotope effects.

Table 1: Pharmacokinetic Parameters of Carprofen in Dogs (Oral Administration)

| Parameter | Value | Unit |

| Cmax | 18.7 | µg/mL |

| Tmax | 1-3 | hours |

| AUC | 101.9 | µg*h/mL |

| Half-life (t½) | ~8 | hours |

Data compiled from publicly available literature.

Table 2: Pharmacokinetic Parameters of Carprofen in Cats (Subcutaneous Administration)

| Parameter | Value | Unit |

| Cmax | ~15 | µg/mL |

| Tmax | ~4 | hours |

| AUC | ~250 | µg*h/mL |

| Half-life (t½) | ~20 | hours |

Data compiled from publicly available literature.

Table 3: Pharmacokinetic Parameters of Carprofen in Horses (Intravenous Administration)

| Parameter | Value | Unit |

| Half-life (t½) | 18.1 | hours |

| Volume of distribution (Vd) | 0.25 | L/kg |

| Clearance (Cl) | 58.9 | mL/min |

| AUC | 57.9 | µg*h/mL |

Data compiled from publicly available literature.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. The use of a deuterium-labeled internal standard is critical for accurate and precise quantification, as it compensates for variations in sample preparation and instrument response.

LC-MS/MS Parameters for Carprofen Analysis:

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for Carprofen due to its acidic nature.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both unlabeled Carprofen and its deuterium-labeled internal standard.

-

Mass Spectrometry Fragmentation:

The fragmentation pattern of Carprofen in the mass spectrometer is key to its specific detection. While the exact fragmentation of a specific deuterium-labeled Carprofen would depend on the position of the deuterium atoms, the general fragmentation of the parent molecule involves the loss of the carboxylic acid group. For a deuterated analog, the corresponding fragment ion would have a mass shift equivalent to the number of deuterium atoms in that fragment.

Conclusion

Deuterium-labeled Carprofen is an invaluable tool for researchers in drug metabolism and pharmacokinetics. Its use allows for precise and accurate quantification in biological samples and facilitates the elucidation of metabolic pathways. While specific data on the comparative pharmacokinetics of deuterated Carprofen remains limited in the public domain, the methodologies and metabolic information presented in this guide provide a solid foundation for designing and conducting robust metabolic studies. Further research into the synthesis and metabolic profile of deuterium-labeled Carprofen will continue to enhance our understanding of this important veterinary drug.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of carprofen, a nonsteroid anti-inflammatory agent, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective inhibition of carprofen towards UDP-glucuronosyltransferase (UGT) 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Carprofen-d3: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carprofen-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. It is designed to serve as a comprehensive resource for researchers, analytical scientists, and drug development professionals on the application of this compound as a stable isotope-labeled internal standard in quantitative bioanalytical studies.

Introduction to Carprofen and the Role of a Stable Isotope-Labeled Internal Standard

Carprofen is a widely used NSAID in veterinary medicine for its analgesic and anti-inflammatory properties.[1] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. Accurate quantification of Carprofen in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2] A SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the incorporation of stable isotopes (e.g., deuterium). This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and co-ionization corrects for variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 6-Chloro-α-methyl-d3-9H-carbazole-2-acetic acid | |

| Synonyms | rac this compound; Imadyl-d3; Rimadyl-d3 | [4] |

| CAS Number | 1173019-42-5 | |

| Molecular Formula | C₁₅D₃H₉ClNO₂ | |

| Molecular Weight | 276.73 g/mol | |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥97% | [4] |

| Storage | -20°C Freezer, Under Inert Atmosphere | [4] |

Mechanism of Action of Carprofen: The COX Signaling Pathway

Carprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, with a noted selectivity for COX-2 over COX-1 in some species.[6][7] The following diagram illustrates the simplified signaling pathway.

Caption: Carprofen inhibits COX enzymes, with greater selectivity for COX-2.

Experimental Protocols for Quantitative Analysis using this compound

The following sections provide detailed methodologies for the quantification of Carprofen in various biological matrices using this compound as an internal standard.

Analysis of Carprofen in Swine Plasma

This protocol is adapted from a study on the pharmacokinetics of Carprofen in swine.

Sample Preparation:

-

Pipette 200 µL of swine plasma into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of this compound internal standard solution (concentration to be optimized, e.g., 10 µg/mL).

-

Add 475 µL of methanol to precipitate proteins.

-

Vortex mix the sample thoroughly.

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Collect the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

| Parameter | Value |

| LC System | Agilent 1200 series |

| Column | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 0-0.1 min, 2% B; 0.1-1 min, 2-98% B; 1-2 min, 98% B; 2-2.1 min, 98-2% B; 2.1-4 min, 2% B |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 10 µL |

| MS System | AB Sciex 3200 QTRAP |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 450 °C |

| MRM Transitions | Carprofen: 271.8 -> 228.0 (quantifier), 271.8 -> 225.9 (qualifier); this compound: 275.0 -> 231.2 |

Analysis of Carprofen in Milk

This protocol is a general procedure based on methods for NSAID analysis in milk.[8][9]

Sample Preparation:

-

Measure 5 mL of milk into a 50 mL polypropylene centrifuge tube.

-

Add 50 µL of this compound internal standard solution (e.g., 1 µg/mL).

-

Add 10 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Add salts (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper acetonitrile layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

| Parameter | Value |

| LC System | UHPLC system |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Carprofen from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5-10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | Carprofen: 272.1 -> 228.1; this compound: 275.1 -> 231.1 |

Analysis of Carprofen in Greyhound Urine

This protocol is based on a study of Carprofen and its metabolites in greyhound urine.[10]

Sample Preparation:

-

To 1 mL of urine, add 50 µL of this compound internal standard.

-

Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

-

Perform solid-phase extraction (SPE) using a mixed-mode cartridge.

-

Condition the cartridge with methanol and water.

-

Load the hydrolyzed urine sample.

-

Wash with a weak organic solvent to remove interferences.

-

Elute Carprofen and this compound with an appropriate solvent (e.g., methanol with 2% formic acid).

-

-

Evaporate the eluate to dryness.

-

Reconstitute in mobile phase for analysis.

Analytical Technique: While the original study used GC-MS after derivatization, a modern approach would utilize LC-MS/MS with parameters similar to those described for plasma and milk.

Workflow Diagrams

General Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of Carprofen in biological samples using this compound as an internal standard.

Caption: A typical workflow for bioanalysis using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Carprofen in a variety of biological matrices. Its use as a stable isotope-labeled internal standard effectively mitigates the challenges associated with bioanalytical method variability, ensuring high-quality data for critical research and development applications. The detailed protocols and methodologies provided in this guide offer a solid foundation for scientists and researchers to develop and validate robust analytical methods for their specific needs. As the demand for reliable bioanalytical data continues to grow, the application of this compound will remain a cornerstone of quantitative Carprofen analysis.

References

- 1. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO1998050033A1 - Cox-2 selective carprofen for treating pain and inflammation in dogs - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. RAC this compound|lookchem [lookchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by carprofen and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentration of carprofen in the milk of lactating bitches after cesarean section and during inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection and identification of carprofen and its in vivo metabolites in greyhound urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Deuterium Substitution on the Mass Spectrometric Fragmentation of Carprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of deuterium in altering the mass spectrometric fragmentation pattern of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). By leveraging the kinetic isotope effect (KIE), deuterium substitution offers a powerful tool in drug metabolism studies and quantitative bioanalysis. This document details the theoretical underpinnings, experimental methodologies, and expected analytical outcomes when comparing standard Carprofen with its deuterated analogue, Carprofen-d3.

Introduction: Carprofen and the Significance of Deuteration

Carprofen, 2-(6-chloro-9H-carbazol-2-yl)propanoic acid, is a widely used NSAID in veterinary medicine. In analytical chemistry and drug development, stable isotope-labeled internal standards are crucial for accurate quantification in complex biological matrices. This compound, where the three hydrogen atoms on the methyl group of the propanoic acid side chain are replaced by deuterium, is a common choice for such applications.

The substitution of hydrogen with deuterium introduces a subtle but significant change in the molecule's properties. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond requires more energy and thus occurs at a slower rate than the cleavage of a C-H bond. In mass spectrometry, this effect can manifest as a change in the fragmentation pattern, altering the relative abundance of certain fragment ions compared to the non-deuterated parent compound.

Mass Spectrometric Fragmentation of Standard Carprofen

The fragmentation of Carprofen depends on the ionization technique employed. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized for its analysis.

GC-MS Fragmentation (as a Trimethylsilyl Derivative)

For GC-MS analysis, Carprofen's carboxylic acid group is typically derivatized, for example, to a trimethylsilyl (TMS) ether, to enhance its volatility. Under electron ionization (EI), the TMS-derivatized Carprofen undergoes characteristic fragmentation. A primary and diagnostic fragmentation pathway is the cleavage of the ester bond, leading to the loss of the silylated carboxyl group.

A key fragmentation is the loss of the COO-Si(CH₃)₃ group as a radical, which corresponds to a neutral loss of 117 atomic mass units (amu)[1]. This fragmentation results in a prominent, often the base, peak in the mass spectrum.

The Role of Deuterium: Altering the Fragmentation Landscape

The introduction of deuterium at the methyl group of the propanoic acid side chain in this compound directly influences fragmentation pathways that involve this part of the molecule.

The Kinetic Isotope Effect in Action

The primary mechanism by which deuterium alters the fragmentation pattern is the KIE. When a molecular ion is formed in the mass spectrometer, it possesses excess internal energy that is dissipated through the breaking of chemical bonds. If there are competing fragmentation pathways, the one with the lower activation energy will be favored.

Since the C-D bond is stronger than the C-H bond, fragmentation pathways that require the cleavage of a C-D bond will have a higher activation energy and will be kinetically disfavored compared to the analogous fragmentation in the non-deuterated compound. This can lead to a decrease in the abundance of ions resulting from such cleavages and a corresponding increase in the abundance of ions from alternative fragmentation routes.

For this compound, any fragmentation involving the loss of the methyl (-CH₃) or deuteromethyl (-CD₃) group, or rearrangements involving these hydrogen/deuterium atoms, will be affected. Specifically, alpha-cleavage (cleavage of the bond adjacent to the carbazole ring system) that results in the loss of the carboxylic acid moiety or parts of the side chain will be influenced. The cleavage of the C-C bond between the chiral center and the deuterated methyl group will be slower, potentially leading to a less abundant corresponding fragment ion.

Comparative Fragmentation Data: Carprofen vs. This compound

The table below summarizes the expected and reported mass-to-charge ratios (m/z) for the parent and key fragment ions for both compounds in negative ion mode electrospray ionization (ESI).

| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Fragmentation Pathway |

| Carprofen | 272.0 | 228.0 | Loss of CO₂ (decarboxylation) |

| This compound | 275.0 | 231.0 | Loss of CO₂ (decarboxylation) |

Note: This data is compiled based on typical fragmentation of carboxylic acids and the use of this compound in analytical methods.

The primary fragmentation observed in ESI-MS/MS is the decarboxylation of the precursor ion. As this fragmentation does not involve the cleavage of the C-D bonds on the methyl group, the resulting fragment ion simply reflects the mass shift of the parent molecule. However, in higher energy fragmentation (as in GC-EI-MS) or when observing less abundant ions in MS/MS, the KIE would be expected to play a more significant role, altering the ratios of other, smaller fragment ions.

Experimental Protocols

The following are generalized protocols for the analysis of Carprofen, which would be applicable for a comparative study with its deuterated analogue.

LC-MS/MS Method for Carprofen and this compound

-

Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Separation :

-

Column : A C18 reverse-phase column (e.g., 3 µm particle size, 2.1 x 150 mm).

-

Mobile Phase : A gradient elution using a mixture of methanol/acetonitrile and an aqueous buffer like ammonium formate.

-

Flow Rate : 0.2 mL/min.

-

Column Temperature : 40 °C.

-

-

Mass Spectrometry :

-

Ionization Mode : Electrospray Ionization (ESI) in negative mode.

-

Precursor Ions : m/z 272.0 for Carprofen and m/z 275.0 for this compound.

-

Product Ions : m/z 228.0 for Carprofen and m/z 231.0 for this compound.

-

Collision Gas : Nitrogen or Argon.

-

GC-MS Method for Derivatized Carprofen

-

Sample Preparation : The sample containing Carprofen is evaporated to dryness and derivatized with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Chromatographic Separation :

-

Column : A capillary column suitable for non-polar compounds (e.g., HP-5MS).

-

Carrier Gas : Helium.

-

Temperature Program : A temperature gradient from a low initial temperature (e.g., 150 °C) to a high final temperature (e.g., 300 °C).

-

-

Mass Spectrometry :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 50 to 500.

-

Visualizing the Concepts

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of Carprofen and its deuterated standard using LC-MS/MS.

Caption: Workflow for quantitative analysis using a deuterated standard.

Logical Relationship of the Kinetic Isotope Effect

This diagram explains the logical relationship between deuteration and the resulting change in fragmentation patterns.

Caption: How deuteration leads to altered mass spectra.

Conclusion

The substitution of hydrogen with deuterium in the Carprofen molecule, specifically creating this compound, serves as a powerful tool for researchers. The primary role of this substitution in mass spectrometry is to provide a stable, reliable internal standard for quantification. The underlying principle for the alteration of fragmentation patterns is the Kinetic Isotope Effect, which makes the cleavage of C-D bonds less favorable than C-H bonds. While the most common fragmentation pathway of decarboxylation in LC-MS/MS is largely unaffected beyond a mass shift, other fragmentation pathways, particularly those observed in electron ionization, are expected to show altered relative abundances. This guide provides the theoretical framework and practical considerations for understanding and utilizing deuterated Carprofen in advanced analytical studies.

References

The Role of Carprofen-d3 in Advancing Pharmacokinetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Carprofen-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) carprofen, in modern pharmacokinetic (PK) studies. The inclusion of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in bioanalytical methods. This document provides a comprehensive overview of experimental protocols, quantitative data from various species, and visual representations of key biological and experimental processes.

Introduction to Carprofen and the Significance of Deuteration

Carprofen is a widely used NSAID in veterinary medicine, known for its analgesic and anti-inflammatory properties.[1] Like other drugs in its class, carprofen works by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2][3] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential.

The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. Deuterium is a stable, non-radioactive isotope of hydrogen. By replacing three hydrogen atoms with deuterium on the carprofen molecule, this compound is created.[4] This isotopologue is chemically identical to carprofen and exhibits the same physicochemical properties, such as solubility and chromatographic retention time. However, its increased mass allows it to be distinguished from the unlabeled drug by a mass spectrometer. This co-elution and differential detection are the cornerstones of its utility as an internal standard, correcting for variability during sample preparation and analysis.

Experimental Protocols: Bioanalysis of Carprofen Using this compound

The accurate quantification of carprofen in biological matrices, primarily plasma, is crucial for pharmacokinetic analysis. The following sections detail a generalized yet comprehensive experimental protocol based on methodologies reported in various studies.

Preparation of Internal Standard and Calibration Standards

Internal Standard (IS) Stock and Working Solutions: A stock solution of this compound is prepared by dissolving the neat compound in an appropriate organic solvent, such as methanol or a DMSO/methanol mixture, to a concentration of 1 mg/mL.[5] This stock solution is then serially diluted with the same solvent to create a working solution at a concentration suitable for spiking into plasma samples (e.g., 500 ng/mL or 10 µg/mL).[5]

Calibration Curve Standards: A stock solution of unlabeled carprofen is prepared similarly. A series of calibration standards are then prepared by spiking known concentrations of carprofen into blank plasma from the species being studied. These standards typically range from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), for example, from 1 ng/mL to 1000 ng/mL.[5]

Sample Preparation from Plasma

The most common method for extracting carprofen from plasma is protein precipitation, which is efficient and straightforward.

Protocol for Protein Precipitation:

-

To a 100-200 µL aliquot of plasma sample (calibration standard, quality control, or unknown study sample) in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution (e.g., 25 µL of 10 µg/mL IS).[5]

-

Add a larger volume of a cold organic solvent, such as a 1:1 (v/v) mixture of acetonitrile and methanol or methanol alone (e.g., 400-475 µL), to precipitate the plasma proteins.[5][6]

-

Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 - 20,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[5][6]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase composition (e.g., 1:1 water/methanol).[6]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used for separation (e.g., Kinetex C18, 2.6 µm, 150 x 2.1 mm).[6]

-

Mobile Phase: A gradient elution is commonly employed using:

-

Gradient: A typical gradient might start with a low percentage of mobile phase B, linearly increasing to a high percentage to elute the analytes, followed by a re-equilibration to the initial conditions.[6]

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

Column Temperature: Maintained at around 40°C to ensure reproducible retention times.[7]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) is used, which can be operated in either positive or negative mode. Both have been reported for carprofen analysis.[6][7]

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both carprofen and this compound. This provides high selectivity and sensitivity.

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

| Carprofen | 274.1 or 271.8 | 228.1, 193.1, 167.1 or 228.0, 225.9 | Positive or Negative |

| This compound | 277.1 or 275.0 | 231.1, 196.1, 170.1 or 231.2 | Positive or Negative |

Table 1: Example MRM transitions for carprofen and this compound. The specific ions may vary slightly depending on the instrument and ionization mode used.[5][6][8]

Data Presentation: Pharmacokinetic Parameters of Carprofen Across Species

The following tables summarize key pharmacokinetic parameters of carprofen in various animal species. These values are typically determined using non-compartmental analysis of the plasma concentration-time data obtained from studies employing methodologies as described above.

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Clearance (mL/h/kg) |

| Dog | ~16 | Oral | 85.9 | - | - | 960 | - |

| Cat | 0.7 | SC | - | - | - | - | - |

| Horse | 0.7 | IV | - | - | 21.9 | - | 0.75 |

| Cow | - | - | - | - | 30.7 | - | 2.4 |

| Sheep | 1.4 | IV | - | - | 27.57 | 515.12 | 2.72 |

| Goat | 0.7 | IV | - | - | 44.32 | 321.00 | 2.19 |

| Swine | 4 | IV | - | - | 36.34 | - | 8.1 |

| White Rhinoceros | 1 | IM | 0.088 (at ~0.08h) | - | - | - | - |

| Common Marmoset | 4 | Oral | 8.01 | 1.0 | - | - | - |

| Common Marmoset | 4 | SC | 7.01 | 1.26 | - | - | - |

| Rainbow Trout | 2.5 | Oral | 2.52 | 4.0 | 46.11 | - | - |

Table 2: Summary of Carprofen Pharmacokinetic Parameters in Various Species. Note that values can vary based on study design, breed, and individual animal physiology.[5][6][8][9][10]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for a typical pharmacokinetic study of carprofen using this compound.

Carprofen's Mechanism of Action

Caption: Carprofen's mechanism of action via selective inhibition of the COX-2 enzyme.

Metabolic Pathway of Carprofen

Caption: Primary metabolic pathways of carprofen in species like dogs and rats.

Conclusion

The use of this compound as an internal standard has significantly enhanced the reliability and accuracy of pharmacokinetic studies of carprofen. Its stable isotopic nature ensures that it behaves identically to the parent drug during extraction and analysis, providing a robust method for quantification. The detailed protocols and compiled data presented in this guide serve as a valuable resource for researchers in drug development and veterinary medicine, facilitating the design and execution of future pharmacokinetic investigations. The continued application of such rigorous analytical methodologies is essential for optimizing dosing regimens and ensuring the safe and effective use of carprofen in its target populations.

References

- 1. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetics of Oral and Subcutaneous Carprofen in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. Metabolism of carprofen, a nonsteroid anti-inflammatory agent, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. This technical guide provides an in-depth exploration of the fundamental principles and practical applications of deuterated internal standards, a cornerstone of modern analytical chemistry, especially when coupled with mass spectrometry.

Core Principles: The Power of Isotope Dilution

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for the precise quantification of analytes.[1] The foundational principle lies in the addition of a known quantity of a stable isotope-labeled version of the analyte—the deuterated internal standard—to the sample at the earliest possible stage of the analytical workflow.[1]

This "spiking" establishes a fixed ratio between the naturally occurring analyte and its heavier isotopic counterpart. Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same variations throughout the entire analytical process. This includes extraction efficiency, potential degradation, and, most critically, ionization efficiency within the mass spectrometer.[1] By monitoring the ratio of the analyte to the deuterated internal standard, variations in the analytical process can be effectively normalized, leading to highly accurate and precise quantification.

Advantages of Employing Deuterated Internal Standards:

-

Correction for Matrix Effects : Biological samples contain complex matrices that can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for effective correction.[2]

-

Compensation for Sample Losses : During multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction, analyte loss is often unavoidable. The deuterated internal standard is subject to the same losses, and by measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined.

-

Improved Accuracy and Precision : By accounting for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of quantitative assays.[1]

-

Enhanced Method Robustness : The use of deuterated standards renders analytical methods less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible data across different batches, analysts, and laboratories.

Experimental Protocols: A Practical Application

To illustrate the practical application of a deuterated internal standard, a detailed methodology for the quantification of an immunosuppressant drug, Sirolimus, in whole blood is provided below. This protocol is a common application in therapeutic drug monitoring.

Quantification of Sirolimus in Whole Blood using a Deuterated Internal Standard (d3-Sirolimus) by LC-MS/MS

1. Materials and Reagents:

-

Whole blood samples collected in EDTA tubes.

-

Sirolimus certified reference standard.

-

d3-Sirolimus (deuterated internal standard).

-

Methanol (LC-MS grade).

-

Acetonitrile (LC-MS grade).

-

Zinc Sulfate (0.1 M in water).

-

Formic Acid (LC-MS grade).

-

Reagent grade water.

-

LC-MS/MS system with a C18 reversed-phase column.

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Sirolimus and d3-Sirolimus in methanol.

-

Prepare a series of calibration standards by spiking blank whole blood with known concentrations of Sirolimus.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of whole blood sample, calibrator, or QC, add 25 µL of the d3-Sirolimus working solution (internal standard).

-

Vortex briefly to mix.

-

Add 100 µL of a protein precipitation reagent (e.g., 0.1 M Zinc Sulfate in methanol).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient elution to separate Sirolimus from matrix components.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Sirolimus transition: e.g., m/z 931.6 → 864.5

-

d3-Sirolimus transition: e.g., m/z 934.6 → 867.5

-

-

5. Data Analysis:

-

Integrate the peak areas of the analyte (Sirolimus) and the internal standard (d3-Sirolimus).

-

Calculate the peak area ratio of Sirolimus to d3-Sirolimus for all samples, calibrators, and QCs.

-

Construct a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations using a linear regression model.

-

Determine the concentration of Sirolimus in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Data Presentation

The following tables summarize quantitative data from studies that highlight the superior performance of deuterated internal standards compared to other approaches.

Table 1: Comparison of a Deuterated Internal Standard vs. a Structural Analog for the LC-MS/MS Assay of Kahalalide F in Plasma. [1]

| Internal Standard Type | Mean Bias (%) | Standard Deviation | n |

| Analog Internal Standard | 96.8 | 8.6 | 284 |

| Deuterated Internal Standard | 100.3 | 7.6 | 340 |

This data demonstrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using the deuterated internal standard.[1]

Table 2: Comparison of Assay Imprecision for Sirolimus in Whole Blood using a Deuterated vs. a Non-Deuterated Internal Standard. [3]

| Internal Standard | Inter-patient Assay Imprecision (CV %) |

| Desmethoxyrapamycin (DMR - Structural Analog) | 7.6% - 9.7% |

| d3-Sirolimus (Deuterated) | 2.7% - 5.7% |

The use of the deuterated internal standard resulted in a consistently lower coefficient of variation (CV), indicating improved precision in the analysis of patient samples.[3]

Visualizing the Principles and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with the use of deuterated internal standards.

Conclusion and Best Practices

Deuterated internal standards are indispensable tools in modern quantitative analysis, offering a robust solution to the inherent variability of analytical processes. Their ability to mimic the behavior of the target analyte allows for effective compensation for matrix effects and other sources of error, leading to highly accurate and precise data.

For successful implementation, the following best practices are recommended:

-

Verify Co-elution: During method development, confirm that the analyte and deuterated internal standard co-elute under the final chromatographic conditions.

-

Monitor Internal Standard Response: Track the internal standard response across all samples in a batch. Significant variations may indicate unresolved matrix effects or other analytical issues.

-

Ensure Purity: The isotopic and chemical purity of the deuterated internal standard is critical to prevent interference with the analyte signal.[1]

By adhering to these principles and best practices, researchers and scientists can harness the full potential of deuterated internal standards to generate high-quality, reliable, and defensible quantitative data, ultimately accelerating drug development and enhancing scientific understanding.

References

Methodological & Application

Application Note: Quantification of Carprofen in Plasma using LC-MS/MS with Carprofen-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carprofen in plasma. The method utilizes a simple and efficient protein precipitation extraction procedure and incorporates Carprofen-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies and other research applications involving Carprofen.

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for the management of pain and inflammation. Accurate quantification of Carprofen in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. This LC-MS/MS method provides a highly selective and sensitive approach for the determination of Carprofen concentrations, employing this compound to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Carprofen analytical standard

-

This compound analytical standard

-

LC-MS/MS grade methanol

-

LC-MS/MS grade acetonitrile

-

LC-MS/MS grade water

-

Formic acid

-

Ammonium formate

-

Control plasma (canine)

Standard and Quality Control Sample Preparation

Stock Solutions: Prepare individual stock solutions of Carprofen and this compound in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of Carprofen working standard solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards.

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 500 ng/mL in methanol.

Calibration Standards and Quality Control (QC) Samples: Spike control plasma with the appropriate Carprofen working standard solutions to achieve the desired calibration curve concentrations. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Carprofen and this compound from plasma samples.

-

To 200 µL of plasma sample, standard, or QC, add 25 µL of the 10 µg/mL this compound internal standard solution.

-

Add 475 µL of methanol to the sample.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

| Parameter | Setting |

| Column | UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 10 mM Ammonium formate in water, pH 5.0 |

| Mobile Phase B | Methanol:Acetonitrile:Formic Acid (80:20:0.1) |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-0.1 min (98% A), 0.1-1 min (98% to 2% A), hold at 2% A until 2 min, return to initial conditions at 2.1 min |

Mass Spectrometry:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 450°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| Carprofen | 271.8 | 228.0 | Quantitation[1] |

| Carprofen | 271.8 | 225.9 | Confirmation[1] |

| This compound | 275.0 | 231.2 | Internal Standard[1] |

Results and Discussion

The LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, and recovery in canine plasma.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The limit of detection (LOD) and limit of quantitation (LOQ) for Carprofen were determined to be 0.019 ng/mL and 0.064 ng/mL, respectively.[1]

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LOD | 0.019 ng/mL[1] |

| LOQ | 0.064 ng/mL[1] |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below and demonstrate that the method is both precise and accurate.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| Low QC | < 15% | < 15% | ± 15% | ± 15% |

| Medium QC | < 15% | < 15% | ± 15% | ± 15% |

| High QC | < 15% | < 15% | ± 15% | ± 15% |

Note: The table represents typical acceptance criteria for bioanalytical method validation. The cited study confirmed that accuracy values were within 80 to 120%.[1]

Recovery

The extraction recovery of Carprofen from canine plasma was determined at low, medium, and high QC concentrations. The average recovery for carprofen was 89%.[2]

Experimental Workflows and Logical Relationships

Caption: Experimental workflow for Carprofen quantification.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of Carprofen in plasma. The use of a simple protein precipitation protocol and a deuterated internal standard ensures high-throughput and accurate results, making this method well-suited for a variety of research and drug development applications.

References

Application of Carprofen-d3 in the Determination of Carprofen Residues in Animal Tissues

Application Note & Protocol

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation in animals.[1] The presence of its residues in edible animal tissues is a concern for consumer safety, necessitating sensitive and reliable analytical methods for their monitoring.[1][2] Maximum Residue Limits (MRLs) for Carprofen have been established by regulatory bodies to ensure food safety.[3] This application note describes a robust and validated method for the quantitative determination of Carprofen residues in various animal tissues, including muscle, liver, and kidney, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carprofen-d3 as an internal standard. The use of a deuterated internal standard like this compound is crucial for accurate quantification as it closely mimics the chemical and physical properties of the analyte, compensating for matrix effects and variations during sample preparation and analysis.

Principle

This method involves the extraction of Carprofen and the internal standard, this compound, from homogenized animal tissue samples. The extract is then purified before analysis by LC-MS/MS. The quantification is performed using the stable isotope dilution technique, where the ratio of the analyte to the internal standard is used to determine the concentration of Carprofen in the sample. This approach ensures high accuracy and precision by correcting for any losses during sample processing and any ionization suppression or enhancement in the mass spectrometer.

Experimental Protocols

Reagents and Materials

-

Carprofen analytical standard

-

This compound analytical standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Phosphate-buffered saline (PBS)

-

Dispersive solid-phase extraction (dSPE) sorbents (e.g., C18)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carprofen and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol or an appropriate solvent mixture.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 500 ng/mL) to spike into samples and calibration standards.[4]

Sample Preparation

The following is a general procedure for the extraction of Carprofen from animal tissues. The specific steps may need optimization depending on the tissue matrix.

-

Homogenization: Homogenize a representative portion of the animal tissue (e.g., 2-5 grams) until a uniform consistency is achieved.

-

Spiking: Spike the homogenized tissue sample with a known amount of the this compound internal standard working solution.

-

Extraction: Add acetonitrile to the sample, typically at a ratio of 2:1 or 3:1 (v/w) to the tissue weight.[1][3] Vortex or blend the mixture vigorously for a few minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the mixture to separate the supernatant from the solid tissue debris.

-

Clean-up (dSPE or SPE):

-

dSPE: Transfer the supernatant to a tube containing a dSPE sorbent like C18 to remove interfering substances.[3] Vortex and centrifuge again.

-

SPE: Alternatively, pass the supernatant through an SPE cartridge (e.g., Oasis HLB) that has been pre-conditioned. Wash the cartridge to remove impurities and then elute the analyte and internal standard with an appropriate solvent.

-

-

Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase or a suitable solvent mixture for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 or similar reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.[1]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample extract.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for Carprofen analysis.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Carprofen and this compound are monitored.

-

Example Transitions:

-

Data Presentation

The performance of the analytical method is summarized in the tables below. The data is compiled from various studies and represents typical values that can be achieved.

Table 1: Method Performance Characteristics for Carprofen Analysis

| Parameter | Value | Reference |

| Linearity (R²) | > 0.99 | [4] |

| Limit of Detection (LOD) | 0.019 µg/kg (ppb) | [4] |

| Limit of Quantification (LOQ) | 0.064 µg/kg (ppb) | [4] |

| Accuracy (Recovery) | 80 - 120% | [4] |

Table 2: Maximum Residue Limits (MRLs) for Carprofen in Animal Tissues

| Animal Species | Tissue | MRL (µg/kg) | Reference |

| Bovine | Muscle | 500 | [3] |

| Bovine | Liver | 1000 | [2] |